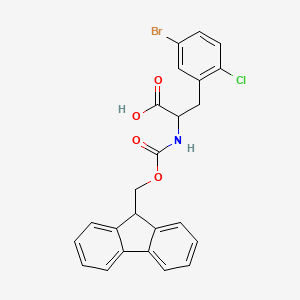
5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an amino group, a cyclopropylmethoxy group, and a sulfonamide group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide typically involves the reaction of 5-amino-2-hydroxybenzenesulfonamide with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The cyclopropylmethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学的研究の応用
5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
作用機序
The mechanism of action of 5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfapyridine: Employed in the treatment of dermatitis herpetiformis.
Uniqueness
5-Amino-2-(cyclopropylmethoxy)benzene-1-sulfonamide is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct physicochemical properties and biological activities compared to other sulfonamides .
特性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
5-amino-2-(cyclopropylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c11-8-3-4-9(15-6-7-1-2-7)10(5-8)16(12,13)14/h3-5,7H,1-2,6,11H2,(H2,12,13,14) |
InChIキー |
KTKMUKWEOJNKSB-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=C(C=C2)N)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)
![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)

![3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12068474.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12068479.png)

![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)



